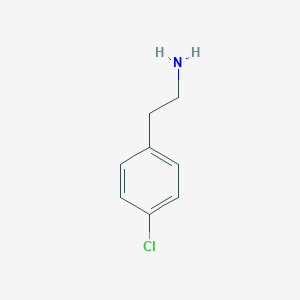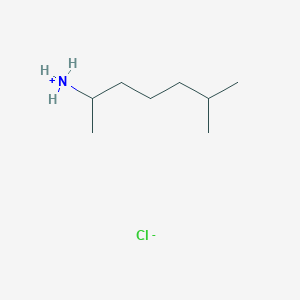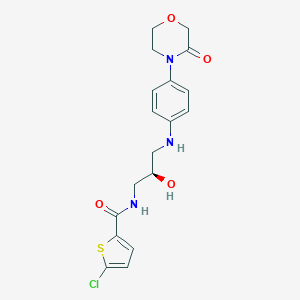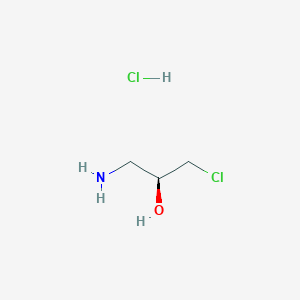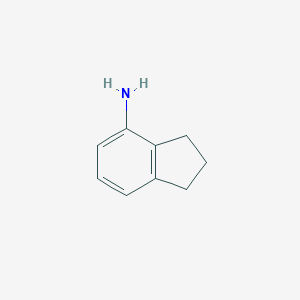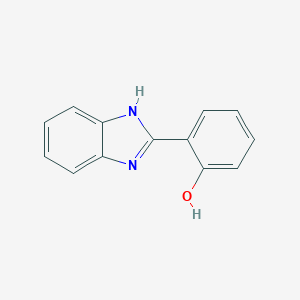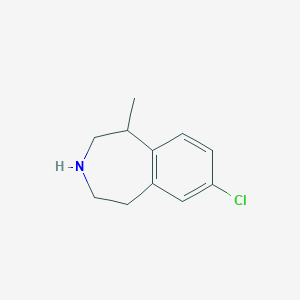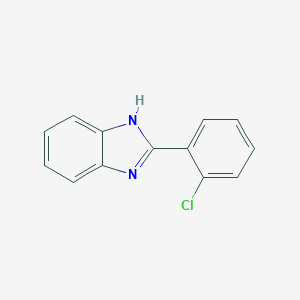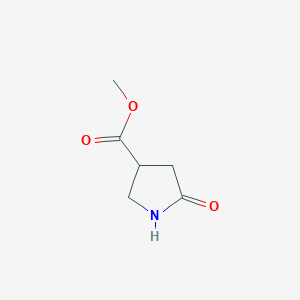
2,3-二氢-1,4-苯并二噁烷-5-胺
概述
描述
2,3-Dihydro-1,4-benzodioxin-5-amine is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring.
科学研究应用
2,3-Dihydro-1,4-benzodioxin-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting Alzheimer’s disease.
Biological Studies: The compound and its derivatives are studied for their antibacterial and enzyme inhibitory activities.
Industrial Applications: It can be used in the synthesis of bioactive natural compounds and other medicinal substances.
作用机制
Target of Action
The primary targets of 2,3-Dihydro-1,4-benzodioxin-5-amine are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
2,3-Dihydro-1,4-benzodioxin-5-amine interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by 2,3-Dihydro-1,4-benzodioxin-5-amine is the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound increases the levels of acetylcholine, a key neurotransmitter in this pathway. The downstream effects of this increase can include improved cognitive function, which is why compounds that inhibit cholinesterase enzymes are often used in the treatment of Alzheimer’s disease .
Pharmacokinetics
They are metabolized in the liver and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The result of the action of 2,3-Dihydro-1,4-benzodioxin-5-amine is an increase in acetylcholine levels in the nervous system due to the inhibition of cholinesterase enzymes . This can lead to improved cognitive function, making this compound a potential therapeutic agent for conditions like Alzheimer’s disease .
生化分析
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzyme inhibition or activation .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-5-amine typically involves the reaction of 1,4-benzodioxane with ammonia under heating conditions. A catalyst is often used to accelerate the reaction . Another method involves the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can be further treated with various alkyl/aralkyl halides in the presence of lithium hydride as a base .
Industrial Production Methods
Industrial production methods for 2,3-dihydro-1,4-benzodioxin-5-amine are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl or aryl halides to form N-substituted derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl or aryl halides in the presence of a base like lithium hydride in N,N-dimethylformamide.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be employed.
Major Products
The major products formed from these reactions include various N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-5-amine, which can exhibit different biological activities .
相似化合物的比较
Similar Compounds
1,4-Benzodioxane: The parent compound from which 2,3-dihydro-1,4-benzodioxin-5-amine is derived.
Prosympal, Dibozane, Piperoxan, and Doxazosin: Other therapeutic agents containing the 2,3-dihydro-1,4-benzodioxane motif.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-5-amine is unique due to its specific amine substitution, which imparts distinct biological activities and synthetic utility compared to other benzodioxane derivatives. Its ability to form various N-substituted derivatives makes it a versatile intermediate in medicinal chemistry .
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLRSJNZORFCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472614 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-45-1 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


